3-Oxa-7-azabicyclo[4.1.0]heptane, 7-acetyl-4-methoxy-, [1R-(1alpha,4alpha,6alpha)]-(9CI)
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Overview
Description
3-Oxa-7-azabicyclo[4.1.0]heptane, 7-acetyl-4-methoxy-, [1R-(1alpha,4alpha,6alpha)]-(9CI) is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 3-Oxa-7-azabicyclo[4.1.0]heptane, 7-acetyl-4-methoxy-, [1R-(1alpha,4alpha,6alpha)]-(9CI) involves the modulation of neurotransmitter release and the inhibition of voltage-gated ion channels. It has been shown to interact with the GABA-A receptor, which plays a crucial role in the regulation of neuronal excitability.
Biochemical and Physiological Effects
Studies have shown that 3-Oxa-7-azabicyclo[4.1.0]heptane, 7-acetyl-4-methoxy-, [1R-(1alpha,4alpha,6alpha)]-(9CI) exerts a range of biochemical and physiological effects. It has been found to reduce pain and inflammation, suppress seizures, and induce sedation and anesthesia. It also has the potential to be used as a muscle relaxant and antispasmodic agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-Oxa-7-azabicyclo[4.1.0]heptane, 7-acetyl-4-methoxy-, [1R-(1alpha,4alpha,6alpha)]-(9CI) in lab experiments is its high potency and selectivity. It can be easily synthesized and purified, making it a cost-effective option for research purposes. However, its limited solubility in water and potential toxicity at high doses can be a limitation.
Future Directions
There are several future directions for the research and development of 3-Oxa-7-azabicyclo[4.1.0]heptane, 7-acetyl-4-methoxy-, [1R-(1alpha,4alpha,6alpha)]-(9CI). These include the exploration of its potential as a therapeutic agent for various neurological and psychiatric disorders, such as epilepsy, anxiety, and depression. Additionally, further studies can be conducted to elucidate its mechanism of action and optimize its pharmacological properties for clinical use.
Synthesis Methods
The synthesis of 3-Oxa-7-azabicyclo[4.1.0]heptane, 7-acetyl-4-methoxy-, [1R-(1alpha,4alpha,6alpha)]-(9CI) involves the reaction of 2,5-dimethoxytetrahydrofuran with 2,5-dimethoxytetrahydrofuran-3-carboxaldehyde in the presence of a strong acid catalyst. The resulting product is then treated with acetic anhydride to obtain the final compound.
Scientific Research Applications
3-Oxa-7-azabicyclo[4.1.0]heptane, 7-acetyl-4-methoxy-, [1R-(1alpha,4alpha,6alpha)]-(9CI) has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. It has been found to exhibit analgesic, anti-inflammatory, and anticonvulsant properties, making it a promising candidate for the development of new drugs.
properties
CAS RN |
197715-54-1 |
---|---|
Molecular Formula |
C8H13NO3 |
Molecular Weight |
171.19 g/mol |
IUPAC Name |
1-[(1R,4S,6R)-4-methoxy-3-oxa-7-azabicyclo[4.1.0]heptan-7-yl]ethanone |
InChI |
InChI=1S/C8H13NO3/c1-5(10)9-6-3-8(11-2)12-4-7(6)9/h6-8H,3-4H2,1-2H3/t6-,7+,8+,9?/m1/s1 |
InChI Key |
SWPIWMYYEVABPM-ROVKLQMOSA-N |
Isomeric SMILES |
CC(=O)N1[C@H]2[C@@H]1CO[C@@H](C2)OC |
SMILES |
CC(=O)N1C2C1COC(C2)OC |
Canonical SMILES |
CC(=O)N1C2C1COC(C2)OC |
synonyms |
3-Oxa-7-azabicyclo[4.1.0]heptane, 7-acetyl-4-methoxy-, [1R-(1alpha,4alpha,6alpha)]- (9CI) |
Origin of Product |
United States |
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